molecular formula C13H18BrN5O2S B6475410 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole CAS No. 2640958-02-5

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B6475410
CAS No.: 2640958-02-5
M. Wt: 388.29 g/mol
InChI Key: AVACPYPAOOCVGW-UHFFFAOYSA-N
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Description

The compound “4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole” is a complex organic molecule. It contains several functional groups including a bromo-pyrazolyl group, an azetidinyl group, a sulfonyl group, and an ethyl-methyl-imidazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo-pyrazolyl, azetidinyl, sulfonyl, and ethyl-methyl-imidazole groups would each contribute to the overall structure . The presence of nitrogen atoms in the pyrazole and imidazole rings would likely result in the formation of tautomers .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromo-pyrazolyl group could be substituted with another group in a substitution reaction . The azetidinyl ring could potentially be opened in a ring-opening reaction . The sulfonyl group could undergo reactions typical of sulfones, such as reduction or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and therefore more soluble in polar solvents . The presence of the bromine atom could increase the compound’s molecular weight .

Future Directions

The potential biological activities of this compound make it a promising candidate for further study. Future research could focus on synthesizing the compound and testing its biological activity. Additionally, the compound’s structure could be modified to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1-ethyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN5O2S/c1-3-17-9-13(16-10(17)2)22(20,21)19-6-11(7-19)5-18-8-12(14)4-15-18/h4,8-9,11H,3,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVACPYPAOOCVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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